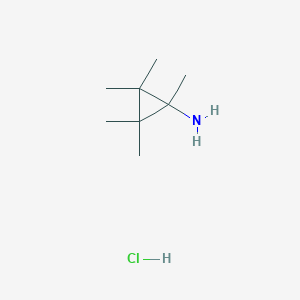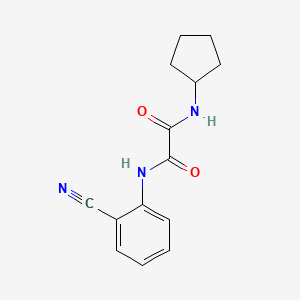
N1-(2-cyanophenyl)-N2-cyclopentyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2-cyanophenyl)-N-cyclopentyloxamide is an organic compound that belongs to the class of oxamides It features a 2-cyanophenyl group and a cyclopentyl group attached to the oxamide moiety
科学的研究の応用
N’-(2-cyanophenyl)-N-cyclopentyloxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe to study biochemical pathways and interactions.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用機序
Target of Action
N1-(2-cyanophenyl)-N2-cyclopentyloxalamide is a noncompetitive AMPA glutamate receptor antagonist . The AMPA glutamate receptors are the primary mediators of excitatory neurotransmission in the brain. By antagonizing these receptors, this compound can modulate the excitatory neurotransmission.
Mode of Action
Instead, it binds to an allosteric site on the receptor, changing its conformation and thus inhibiting the action of glutamate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic neurotransmission pathway. By inhibiting the AMPA glutamate receptors, it reduces the excitatory neurotransmission in the brain . This can lead to downstream effects such as reduced neuronal excitability and potential anticonvulsant effects.
Pharmacokinetics
Its bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism by liver enzymes, and excretion through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of excitatory neurotransmission in the brain. This can lead to a decrease in neuronal excitability, which may have potential therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances that can interact with this compound, and individual patient factors such as age, sex, genetic factors, and overall health status .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyanophenyl)-N-cyclopentyloxamide typically involves the reaction of 2-cyanobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-cyanobenzoyl chloride+cyclopentylamine→N’-(2-cyanophenyl)-N-cyclopentyloxamide
Industrial Production Methods
Industrial production methods for N’-(2-cyanophenyl)-N-cyclopentyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N’-(2-cyanophenyl)-N-cyclopentyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
類似化合物との比較
Similar Compounds
- N’-(2-cyanophenyl)-N-methylformamide
- N’-(2-cyanophenyl)-N-ethylacetamide
- N’-(2-cyanophenyl)-N-phenylurea
Uniqueness
N’-(2-cyanophenyl)-N-cyclopentyloxamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall performance in various applications. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in specific contexts.
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-cyclopentyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-9-10-5-1-4-8-12(10)17-14(19)13(18)16-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLELAZGQHLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)
![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

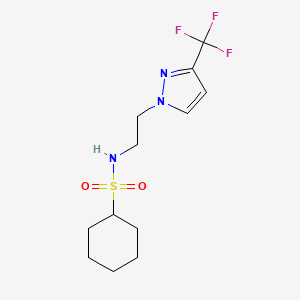

![N'-(3-acetamidophenyl)-N-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2704123.png)
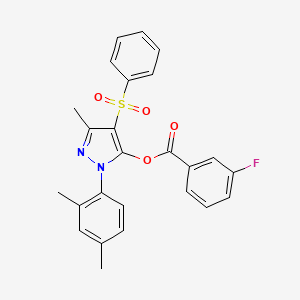
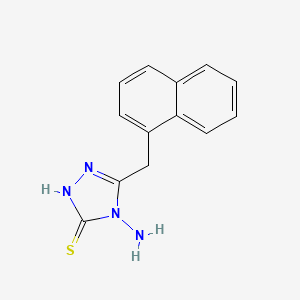

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2704134.png)
![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)

